[1-(cyclobutylcarbonyl)-3-piperidinyl](1-naphthyl)methanone
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Overview
Description
[1-(cyclobutylcarbonyl)-3-piperidinyl](1-naphthyl)methanone, also known as CPPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPPM is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 381.52 g/mol.
Mechanism of Action
The exact mechanism of action of [1-(cyclobutylcarbonyl)-3-piperidinyl](1-naphthyl)methanone is not yet fully understood. However, it has been suggested that this compound may act as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, the reduction of anxiety and stress, and the improvement of cognitive function. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1-(cyclobutylcarbonyl)-3-piperidinyl](1-naphthyl)methanone is its high potency and selectivity for the NOP receptor. This makes it a useful tool for studying the role of the NOP receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on [1-(cyclobutylcarbonyl)-3-piperidinyl](1-naphthyl)methanone. One potential area of research is the development of new drugs based on this compound that can be used to treat pain and other related conditions. Another area of research is the investigation of the role of the NOP receptor in various physiological and pathological processes, using this compound as a tool. Finally, further studies are needed to better understand the mechanisms of action of this compound and its potential applications in various fields of research.
Synthesis Methods
[1-(cyclobutylcarbonyl)-3-piperidinyl](1-naphthyl)methanone can be synthesized using a variety of methods, including the reaction of 1-naphthylmethylamine with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of this compound as a white solid with a yield of up to 70%.
Scientific Research Applications
[1-(cyclobutylcarbonyl)-3-piperidinyl](1-naphthyl)methanone has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit potent analgesic effects in animal models of pain, making it a promising candidate for the development of new pain-relieving drugs.
properties
IUPAC Name |
cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-20(19-12-4-7-15-6-1-2-11-18(15)19)17-10-5-13-22(14-17)21(24)16-8-3-9-16/h1-2,4,6-7,11-12,16-17H,3,5,8-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNRWJUOAOCUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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